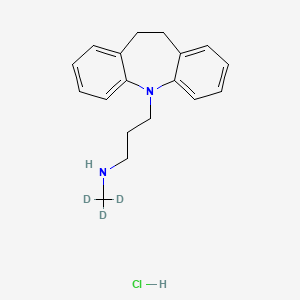
Desipramine-D3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desipramine-D3 Hydrochloride is a deuterated form of desipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in various analytical applications, including clinical testing and forensic analysis. The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desipramine-D3 Hydrochloride is synthesized by introducing deuterium atoms into the desipramine molecule. The synthesis typically involves the following steps:
Deuteration of Precursors: The precursor compounds are subjected to deuterium gas under specific conditions to replace hydrogen atoms with deuterium.
Formation of Desipramine: The deuterated precursors undergo a series of chemical reactions to form the desipramine structure.
Hydrochloride Formation: The final step involves converting desipramine into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in certified facilities adhering to international standards .
Chemical Reactions Analysis
Types of Reactions
Desipramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Desipramine-D3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quantifying desipramine levels in various samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of desipramine.
Medicine: Utilized in clinical research to understand the drug’s effects and interactions.
Industry: Applied in quality control processes to ensure the accuracy and reliability of analytical methods
Mechanism of Action
Desipramine-D3 Hydrochloride, like its non-deuterated counterpart, acts by inhibiting the reuptake of norepinephrine and serotonin in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. The compound also interacts with various receptors, including histamine-H1, alpha-1 adrenergic, and muscarinic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Desipramine Hydrochloride: The non-deuterated form of Desipramine-D3 Hydrochloride, used for similar applications but lacks the distinct mass difference useful in mass spectrometry.
Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action but different chemical structure.
Nortriptyline Hydrochloride: A secondary amine tricyclic antidepressant with a slightly different pharmacological profile.
Uniqueness
This compound’s uniqueness lies in its deuterium atoms, which provide a distinct mass difference from the non-deuterated form. This feature makes it particularly valuable in mass spectrometry studies, allowing for precise quantification and analysis of desipramine levels in various samples .
Properties
Molecular Formula |
C18H23ClN2 |
|---|---|
Molecular Weight |
305.9 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i1D3; |
InChI Key |
XAEWZDYWZHIUCT-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















